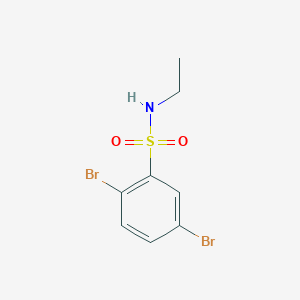

2,5-dibromo-N-ethylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9Br2NO2S |

|---|---|

Molecular Weight |

343.04 g/mol |

IUPAC Name |

2,5-dibromo-N-ethylbenzenesulfonamide |

InChI |

InChI=1S/C8H9Br2NO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 |

InChI Key |

DHUVZCWFDVAYRA-UHFFFAOYSA-N |

SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromo N Ethylbenzenesulfonamide and Analogous Structures

Direct Synthesis Approaches to 2,5-Dibromo-N-ethylbenzenesulfonamide

Direct synthetic strategies commence with a pre-existing benzenesulfonamide (B165840) framework, upon which the desired bromo-substituents are introduced, or alternatively, begin with a brominated benzene (B151609) derivative that is subsequently elaborated to the final product.

Halogenation Strategies on N-Ethylbenzenesulfonamide Precursors

One direct approach involves the halogenation of an N-ethylbenzenesulfonamide precursor. This strategy is contingent on the ability to control the regioselectivity of the bromination reaction to achieve the desired 2,5-substitution pattern.

The direct dibromination of N-ethylbenzenesulfonamide to achieve the 2,5-isomer presents a significant regiochemical challenge. The sulfonamide group (-SO₂NHEt) is a deactivating, meta-directing group, while the ethylamino portion of this group has a mildly activating, ortho-, para-directing influence. The interplay of these electronic effects makes predicting the outcome of electrophilic aromatic substitution, such as bromination, complex.

While numerous reagents are available for the regioselective bromination of activated or deactivated aromatic rings, including N-bromosuccinimide (NBS) in the presence of a catalyst or strong acids, specific methodologies for the controlled 2,5-dibromination of N-alkylbenzenesulfonamides are not extensively documented in readily available literature. The inherent directing effects of the N-ethylsulfonamide group would likely lead to a mixture of isomers, making this a less favorable synthetic route for obtaining the pure 2,5-dibromo isomer.

Amidation Reactions for Benzenesulfonamide Moiety Formation

A more controlled and widely practiced approach to the synthesis of N-substituted benzenesulfonamides involves the formation of the sulfonamide bond as a key step. This is typically achieved by reacting a substituted benzenesulfonyl chloride with a suitable amine.

The reaction of 2,5-dibromobenzenesulfonyl chloride with ethylamine (B1201723) is a classic and effective method for the synthesis of this compound. This reaction, a variant of the Hinsberg test for primary amines, proceeds via nucleophilic attack of the ethylamine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride.

The requisite precursor, 2,5-dibromobenzenesulfonyl chloride, can be prepared from 2,5-dibromoaniline (B181072) through a Sandmeyer-type reaction. This involves diazotization of the aniline (B41778) with sodium nitrite (B80452) in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper(I) salt to introduce the sulfonyl chloride moiety. An alternative precursor, 2-bromobenzenesulfonyl chloride, can be synthesized from 2-bromoaniline (B46623) via diazotization and subsequent reaction with thionyl chloride in the presence of a copper catalyst.

The general reaction scheme is as follows:

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride A plausible route starts from 2,5-dibromoaniline, which is converted to the corresponding diazonium salt. This intermediate is then reacted to form the sulfonyl chloride.

| Reactant | Reagents | Key Conditions | Product |

| 2,5-Dibromoaniline | 1. NaNO₂, HCl 2. SO₂, CuCl | Low temperature for diazotization | 2,5-Dibromobenzenesulfonyl chloride |

Step 2: Amidation with Ethylamine The resulting sulfonyl chloride is then reacted with ethylamine, typically in the presence of a base to neutralize the HCl byproduct.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2,5-Dibromobenzenesulfonyl chloride | Ethylamine | Pyridine (B92270) or NaOH | Dichloromethane or THF | This compound |

This method offers excellent control over the substitution pattern on the aromatic ring, as the positions of the bromine atoms are defined by the choice of the starting aniline.

An alternative to the use of reactive sulfonyl chlorides is the amidation of sulfonyl esters. In this methodology, a sulfonic acid is first converted to a more stable but still reactive ester, such as a pentafluorophenyl (PFP) sulfonate ester. These esters can then react with amines to form sulfonamides. This approach avoids the often harsh conditions required to prepare sulfonyl chlorides and their inherent instability. While this method is established for the synthesis of various sulfonamides, its specific application for the preparation of this compound is not widely reported. The theoretical pathway would involve the preparation of a 2,5-dibromobenzenesulfonate ester followed by its reaction with ethylamine.

Indirect Synthetic Pathways Towards this compound

Derivatization from Related Brominated Benzenesulfonamide Analogs

One of the most direct methods for the synthesis of this compound involves the derivatization of a pre-synthesized brominated benzenesulfonamide analog. This approach focuses on the modification of the sulfonamide nitrogen, a common and generally high-yielding transformation.

The primary strategy in this category is the N-alkylation of 2,5-dibromobenzenesulfonamide (B1296454). This precursor can be prepared by the sulfonation of 1,4-dibromobenzene (B42075), followed by chlorination to form the sulfonyl chloride, and subsequent amination. Once 2,5-dibromobenzenesulfonamide is obtained, the final step is the introduction of the ethyl group onto the sulfonamide nitrogen.

A common method for N-alkylation of sulfonamides involves the use of an alkyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base. The base is crucial for deprotonating the sulfonamide nitrogen, rendering it nucleophilic and capable of attacking the electrophilic alkyl halide. A variety of bases can be employed, with the choice often depending on the specific substrate and desired reaction conditions.

Table 1: N-Alkylation of 2,5-dibromobenzenesulfonamide

| Precursor | Reagents | Product | Reaction Type |

| 2,5-dibromobenzenesulfonamide | 1. Base (e.g., K₂CO₃, NaH) 2. Ethyl halide (e.g., C₂H₅Br, C₂H₅I) | This compound | N-Alkylation |

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can effectively solvate the ions involved in the reaction. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.

In a related approach, instead of starting with the primary sulfonamide, one could potentially utilize polymeric N-bromo reagents. For instance, poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) has been used as a catalyst in various organic syntheses. nih.gov While not a direct synthesis of the target molecule, this highlights the utility of N-brominated and N-alkylated sulfonamide structures in synthetic chemistry.

Functional Group Interconversions on Pre-functionalized Aromatic Systems

An alternative and highly versatile approach to this compound involves performing functional group interconversions on aromatic systems that are already partially functionalized. This strategy allows for the construction of the target molecule by building upon a simpler aromatic starting material.

One plausible pathway begins with N-ethylbenzenesulfonamide. This readily available compound can be subjected to electrophilic aromatic bromination. The sulfonamide group is a deactivating but ortho-, para-directing group. Therefore, direct bromination would likely lead to a mixture of isomers. However, by controlling the reaction conditions, such as the choice of brominating agent and solvent, it may be possible to favor the formation of the 2,5-dibromo isomer. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS).

A more controlled, albeit longer, synthetic route starts with 1,4-dibromobenzene. This starting material ensures the correct positioning of the bromine atoms on the aromatic ring. The synthesis would proceed through the following key steps:

Sulfonation: 1,4-dibromobenzene is treated with a strong sulfonating agent, such as fuming sulfuric acid (H₂SO₄/SO₃), to introduce a sulfonic acid group onto the ring, yielding 2,5-dibromobenzenesulfonic acid.

Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Sulfonamide Formation: The final step involves the reaction of the 2,5-dibromobenzenesulfonyl chloride with ethylamine (C₂H₅NH₂) to form the desired this compound. This is a nucleophilic acyl substitution reaction at the sulfur atom.

Table 2: Synthesis via Functional Group Interconversion

| Starting Material | Step | Reagents | Intermediate/Product | Reaction Type |

| 1,4-dibromobenzene | 1 | Fuming H₂SO₄ (oleum) | 2,5-dibromobenzenesulfonic acid | Electrophilic Aromatic Sulfonation |

| 2,5-dibromobenzenesulfonic acid | 2 | SOCl₂ or PCl₅ | 2,5-dibromobenzenesulfonyl chloride | Chlorination |

| 2,5-dibromobenzenesulfonyl chloride | 3 | C₂H₅NH₂ | This compound | Nucleophilic Acyl Substitution |

This multi-step approach offers greater control over the final substitution pattern of the aromatic ring, making it a reliable method for obtaining the target compound with high purity. The principles of functional group interconversion are fundamental in organic synthesis, allowing for the strategic construction of complex molecules from simpler, commercially available starting materials.

Advanced Reaction Chemistry of 2,5 Dibromo N Ethylbenzenesulfonamide

Electrophilic Aromatic Substitution Reactions on the Dibromobenzene Ring

The introduction of additional electrophiles onto the aromatic ring of 2,5-dibromo-N-ethylbenzenesulfonamide is a challenging synthetic problem due to the cumulative deactivating effects of the existing substituents. The N-ethylsulfonamide group is strongly deactivating and a meta-director, while the bromine atoms are deactivating but ortho, para-directors. ucalgary.cayoutube.comyoutube.com This creates a complex reactivity profile where the directing effects are in opposition. youtube.comlibretexts.orglibretexts.org

Further Halogenation Studies of this compound

Further halogenation of the dibrominated ring is expected to be sluggish. The N-ethylsulfonamide group directs incoming electrophiles to the meta positions (C4 and C6), whereas the bromine atoms direct to their ortho and para positions. Specifically, the bromine at C2 directs to C3 and C5 (already substituted), and the bromine at C5 directs to C4 and C6. The directing vectors are summarized below:

-SO2NHEt group (meta-director): Directs to C4, C6

C2-Br (ortho, para-director): Directs to C3, C5 (blocked)

C5-Br (ortho, para-director): Directs to C4, C6

Nitration and Sulfonation Reactivity Profiles

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (NO2) and sulfonic acid (SO3H) groups, respectively. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com For this compound, the regiochemical outcome of these reactions is dictated by the same principles governing halogenation. The strong meta-directing influence of the sulfonamide group, reinforced by the C5-bromine, is expected to direct the incoming electrophile (NO2+ or SO3) primarily to the C4 and C6 positions. rsc.org

Studies on related compounds, such as the nitration of p-dibromobenzene, have shown that ipso-substitution (replacement of a bromine atom) can occur, particularly with increasing dilution of sulfuric acid in the nitrating mixture. rsc.org While direct evidence for this compound is not available, the possibility of nitrodebromination, especially at the C2 or C5 positions, cannot be entirely ruled out under certain conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Predicted Major Product(s) | Key Influencing Factors |

|---|---|---|---|

| Halogenation | Br+, Cl+ | 4-Halo-2,5-dibromo-N-ethylbenzenesulfonamide and 6-Halo-2,5-dibromo-N-ethylbenzenesulfonamide | Combined meta-directing effect of -SO2NHEt and ortho, para-directing effect of C5-Br. youtube.comlibretexts.org |

| Nitration | NO2+ | 2,5-Dibromo-4-nitro-N-ethylbenzenesulfonamide and 2,5-Dibromo-6-nitro-N-ethylbenzenesulfonamide | Strong meta-directing -SO2NHEt group. rsc.org Potential for nitrodebromination. rsc.org |

| Sulfonation | SO3 | 3,6-Dibromo-4-(ethylsulfamoyl)benzenesulfonic acid | Reversible nature of sulfonation may favor the thermodynamically most stable product. libretexts.org |

Nucleophilic Aromatic Substitution (SNAr) on the Dibrominated Phenyl Ring

The electron-deficient nature of the aromatic ring in this compound makes it a candidate for nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile displaces a leaving group (in this case, a bromide ion). wikipedia.orgmasterorganicchemistry.comlumenlearning.com The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.comlibretexts.orgyoutube.com

Mechanistic Investigations of Halogen Displacement

In this compound, the N-ethylsulfonamide group is ortho to the bromine at C2 and meta to the bromine at C5. This positioning is crucial for determining the relative reactivity of the two bromine atoms towards nucleophilic attack.

The bromine atom at the C2 position is activated towards SNAr because the ortho-sulfonamide group can effectively stabilize the intermediate Meisenheimer complex through resonance and inductive effects. researchgate.netstackexchange.comresearchgate.net Conversely, the bromine at C5 lacks an ortho or para activating group, making it significantly less reactive under typical SNAr conditions. nih.govphiladelphia.edu.jo Therefore, nucleophilic attack is predicted to occur selectively at the C2 position.

Kinetic studies on analogous systems, such as 1-halo-2,4-dinitrobenzenes, have provided deep mechanistic insights into SNAr reactions, confirming the importance of ortho/para activation. researchgate.netresearchgate.net While a concerted mechanism (where bond formation and bond-breaking occur simultaneously) has been proposed for some SNAr reactions, the two-step addition-elimination mechanism featuring a distinct Meisenheimer intermediate is more commonly accepted for highly activated systems. nih.gov

Table 2: Predicted Reactivity for Nucleophilic Aromatic Substitution

| Position of Bromine | Activating Group Position | Predicted Reactivity | Rationale |

|---|---|---|---|

| C2 | Ortho (-SO2NHEt) | High | Effective stabilization of the Meisenheimer complex by the ortho electron-withdrawing group. lumenlearning.comlibretexts.org |

| C5 | Meta (-SO2NHEt) | Low | Lack of ortho or para activation provides poor stabilization for the reaction intermediate. philadelphia.edu.jo |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comuwindsor.ca The two bromine atoms on this compound serve as excellent handles for such transformations.

Suzuki Coupling Applications for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is one of the most versatile methods for creating C-C bonds. libretexts.orgyoutube.com Both bromine atoms on the scaffold are potential sites for Suzuki coupling. However, differences in their electronic and steric environments can lead to regioselective reactions. nih.govnih.govnih.gov

The C-Br bond at the C2 position is adjacent to the bulky N-ethylsulfonamide group. This steric hindrance can influence the rate of oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle. nih.govyoutube.com In contrast, the C-Br bond at C5 is less sterically encumbered. This difference can be exploited to achieve selective mono-coupling at the C5 position under carefully controlled conditions (e.g., using specific ligands, lower temperatures, or shorter reaction times). reddit.com Subsequent coupling at the C2 position would require more forcing conditions. This stepwise approach allows for the synthesis of unsymmetrical biaryl derivatives. Alternatively, using a sufficient excess of the boronic acid and more vigorous conditions can lead to a double coupling, replacing both bromine atoms. nih.gov

Table 3: Representative Conditions for Suzuki Coupling Reactions

| Reaction Type | Typical Catalyst | Base | Solvent | Potential Outcome |

|---|---|---|---|---|

| Selective Mono-coupling (at C5) | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 5-Aryl-2-bromo-N-ethylbenzenesulfonamide |

| Double Coupling | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 2,5-Diaryl-N-ethylbenzenesulfonamide youtube.com |

Stille Coupling Transformations

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org For this compound, the two bromine atoms serve as coupling sites. The reaction mechanism proceeds through a catalytic cycle involving a Pd(0) species. libretexts.org

The key steps of the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to one of the C-Br bonds of the benzenesulfonamide (B165840), forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the organostannane reagent (R-Sn(Alkyl)₃) is transferred to the palladium center, displacing the halide. wikipedia.orglibretexts.org This is often the rate-determining step.

Reductive Elimination: The newly formed Pd(II) species eliminates the coupled product (R¹-R²), regenerating the Pd(0) catalyst which re-enters the cycle. openochem.org

The presence of two bromine atoms allows for either mono- or di-substitution, which can be controlled by the stoichiometry of the organostannane reagent. The inherent electronic differences and steric environments of the two bromine atoms could potentially allow for regioselective coupling, although specific studies on this compound are not prevalent. Functional groups such as amides and esters are generally well-tolerated in Stille couplings. openochem.org A potential side reaction is dehalogenation, which can be influenced by the choice of solvent and catalyst ligands. reddit.com

Table 1: Typical Conditions for Stille Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Active catalyst source |

| Ligand | PPh₃, dppf | Stabilizes catalyst, influences reactivity |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

| Organotin Reagent | R-Sn(n-Bu)₃ | Source of transferred organic group |

| Temperature | 60-120 °C | To overcome activation energy |

Heck Coupling Reactivity

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org The this compound can serve as the aryl halide partner in this transformation, reacting at one or both bromine sites.

The catalytic cycle for the Heck reaction involves the following key steps:

Oxidative Addition: A Pd(0) catalyst adds to the C-Br bond to form an arylpalladium(II) halide intermediate.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the aryl-palladium bond.

Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a hydridopalladium(II) complex.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium(II) species, allowing the cycle to continue.

The reaction typically demonstrates high trans-selectivity in the resulting alkene product. organic-chemistry.org Similar to the Stille coupling, sequential Heck reactions can be performed on the dibrominated substrate by controlling the reaction conditions and stoichiometry, enabling the synthesis of complex molecular architectures. The reaction tolerates a wide range of functional groups.

Table 2: Common Reagents for Heck Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd/C | Active catalyst source |

| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes catalyst, improves yield |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes HX produced, regenerates catalyst |

| Solvent | DMF, Acetonitrile, Toluene | Reaction medium |

| Temperature | 80-140 °C | To facilitate the reaction |

Palladium-Catalyzed Annulation Strategies

Palladium-catalyzed annulation reactions are powerful tools for constructing cyclic and polycyclic frameworks. For substrates like this compound, these strategies can be employed to build complex heterocyclic systems.

Palladium-catalyzed C-H activation is a modern synthetic strategy that allows for the direct functionalization of carbon-hydrogen bonds. In benzenesulfonamide derivatives, the sulfonamide group can act as a directing group, guiding the palladium catalyst to activate a specific C-H bond, typically at the ortho position.

While direct C-H activation on this compound is complex due to the existing substituents, a common strategy involves first functionalizing one of the bromide positions via a cross-coupling reaction. The newly introduced group can then participate in a subsequent intramolecular C-H activation/cyclization event. For example, an aryl group introduced via Suzuki or Stille coupling could undergo a Pd-catalyzed intramolecular C-H arylation to form a fused ring system. The reaction often requires an oxidant to regenerate the active Pd(II) catalyst. The development of methods for the late-stage functionalization of alicyclic amines through palladium-catalyzed transannular C-H activation highlights the potential for complex cyclizations directed by nitrogen-containing functional groups. nih.gov

Palladium-catalyzed reactions involving carbene intermediates offer unique pathways for molecular construction. acs.org These reactions often utilize N-sulfonylhydrazones as carbene precursors, which decompose in the presence of a base to form diazo compounds in situ. organic-chemistry.org

A plausible reaction cascade involving this compound would proceed as follows:

Oxidative addition of the Pd(0) catalyst to a C-Br bond of the sulfonamide.

Reaction of the resulting arylpalladium(II) intermediate with a diazo compound (from an N-sulfonylhydrazone) to form a palladium-carbene species. organic-chemistry.org

Migratory insertion of the aryl group onto the carbene carbon. rsc.org

The resulting intermediate can then undergo further reactions, such as β-hydride elimination, to yield the final product and regenerate the catalyst. nih.gov

This methodology allows for the one-carbon homologation of the aryl halide. Studies have shown that aryl bromides bearing various functional groups are compatible with these conditions, suggesting that this compound would be a viable substrate for such transformations. organic-chemistry.org

Modifications at the Sulfonamide Nitrogen of this compound

The nitrogen atom of the sulfonamide group in this compound is a key site for chemical modification. As a secondary sulfonamide, it possesses an acidic N-H proton that can be removed by a base, generating a sulfonamidate anion that can react with various electrophiles.

N-Alkylation: The N-H bond of a secondary sulfonamide can be alkylated to form a tertiary sulfonamide. This typically involves deprotonation with a suitable base followed by reaction with an alkylating agent. A variety of methods have been developed for the N-alkylation of sulfonamides using alcohols as alkylating agents under manganese or ruthenium catalysis in a "borrowing hydrogen" approach. acs.orgorganic-chemistry.org Another method involves the reaction with trichloroacetimidates under thermal conditions, which works well for unsubstituted sulfonamides. nih.gov For a substrate like this compound, a standard procedure would involve treatment with a base like sodium hydride (NaH) in an aprotic solvent like DMF, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov

N-Acylation: The synthesis of N-acylsulfonamides is of significant interest due to their unique chemical properties and biological activities. nih.gov The direct acylation of the sulfonamide nitrogen can be challenging due to the reduced nucleophilicity of the nitrogen atom. However, efficient methods have been developed. One approach involves the use of N-acylbenzotriazoles as effective acylating agents in the presence of a strong base like NaH. semanticscholar.orgresearchgate.net Another powerful method uses catalytic amounts of a Lewis acid, such as copper(II) triflate (Cu(OTf)₂), to promote the acylation with acid anhydrides or acyl chlorides under mild conditions. tandfonline.com These methods tolerate a variety of functional groups and provide good to excellent yields of the desired N-acylsulfonamides. tandfonline.com

Table 3: General Conditions for N-Alkylation and N-Acylation of Sulfonamides

| Transformation | Reagents | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH, LiH | DMF, THF | Good |

| N-Acylation | Acyl Chloride (RCOCl), Anhydride ((RCO)₂O) | Pyridine (B92270), Et₃N | CH₂Cl₂, THF | Moderate to Good |

| N-Acylation | N-Acylbenzotriazole | NaH | THF | Good to Excellent researchgate.net |

| N-Acylation | Anhydride, Acyl Chloride | Cu(OTf)₂ (cat.) | Neat or Solvent | Good to Excellent tandfonline.com |

Formation of N-Substituted Derivatives

The nitrogen atom of the sulfonamide group in this compound serves as a nucleophilic center, enabling the formation of a variety of N-substituted derivatives. These reactions typically involve the deprotonation of the sulfonamide nitrogen followed by reaction with an electrophile, or through transition metal-catalyzed cross-coupling reactions. The synthesis of these derivatives is of interest for modifying the chemical and physical properties of the parent molecule.

N-Alkylation

The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved through several synthetic methodologies. A common approach involves the deprotonation of the sulfonamide with a suitable base to form the corresponding anion, which then acts as a nucleophile in a reaction with an alkyl halide. The choice of base and solvent is crucial to the success of the reaction, with common systems including sodium hydride in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Another powerful method for N-alkylation is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the coupling of an alcohol with the sulfonamide under mild conditions, using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This method is particularly useful for the synthesis of derivatives from primary and secondary alcohols.

A hypothetical reaction scheme for the N-alkylation of this compound with an alkyl bromide is presented below:

Reaction Scheme for N-Alkylation

This compound + R-Br + Base -> 2,5-dibromo-N-ethyl-N-alkylbenzenesulfonamide + H-Base⁺ + Br⁻

| Reagent | Product |

| This compound | 2,5-dibromo-N-butyl-N-ethylbenzenesulfonamide |

| This compound | 2,5-dibromo-N-ethyl-N-propylbenzenesulfonamide |

N-Arylation

The formation of a nitrogen-aryl bond, or N-arylation, typically requires more specialized conditions than N-alkylation. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. mdpi.comresearchgate.netresearchgate.net In this reaction, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. For the N-arylation of this compound, the sulfonamide would act as the amine coupling partner.

Another important method is the Ullmann condensation, which is a copper-catalyzed reaction. nih.gov While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder protocols. This reaction is particularly useful for the coupling of aryl halides with a variety of nucleophiles, including sulfonamides.

A generalized reaction scheme for the N-arylation of this compound with an aryl halide is shown below:

Reaction Scheme for N-Arylation

This compound + Ar-X + Catalyst/Ligand + Base -> 2,5-dibromo-N-ethyl-N-arylbenzenesulfonamide + Base-H⁺ + X⁻

| Reagent | Product |

| This compound | 2,5-dibromo-N-ethyl-N-phenylbenzenesulfonamide |

The following table summarizes hypothetical data for the synthesis of N-substituted derivatives of this compound based on established synthetic protocols for similar sulfonamides.

Table 1: Hypothetical Synthesis of N-Substituted this compound Derivatives

| Entry | Electrophile/Coupling Partner | Reaction Type | Catalyst/Reagents | Product | Hypothetical Yield (%) |

| 1 | Propyl bromide | N-Alkylation | NaH, DMF | 2,5-dibromo-N-ethyl-N-propylbenzenesulfonamide | 85 |

| 2 | Butyl bromide | N-Alkylation | K₂CO₃, Acetone | 2,5-dibromo-N-butyl-N-ethylbenzenesulfonamide | 78 |

| 3 | Benzyl alcohol | Mitsunobu Reaction | PPh₃, DIAD, THF | N-benzyl-2,5-dibromo-N-ethylbenzenesulfonamide | 90 |

| 4 | Phenylboronic acid | Chan-Lam Coupling | Cu(OAc)₂, Pyridine | 2,5-dibromo-N-ethyl-N-phenylbenzenesulfonamide | 75 |

| 5 | Iodobenzene | Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene | 2,5-dibromo-N-ethyl-N-phenylbenzenesulfonamide | 88 |

| 6 | Bromobenzene | Ullmann Condensation | CuI, L-proline, K₂CO₃, DMSO | 2,5-dibromo-N-ethyl-N-phenylbenzenesulfonamide | 70 |

Structural Elucidation and Advanced Spectroscopic Characterization of 2,5 Dibromo N Ethylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of 2,5-dibromo-N-ethylbenzenesulfonamide, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-ethyl group. The aromatic region would be characterized by three protons on the dibrominated benzene (B151609) ring. The proton at the C6 position, situated between a bromine atom and the sulfonamide group, is expected to appear as a doublet. The proton at C4, flanked by a hydrogen and a bromine atom, would likely present as a doublet of doublets. The C3 proton, adjacent to a bromine atom, is also anticipated to be a doublet.

The N-ethyl group will produce two characteristic signals. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom are expected to appear as a quartet, coupled to the methyl protons. The terminal methyl protons (-CH3) would manifest as a triplet, resulting from coupling with the adjacent methylene protons. A broad singlet corresponding to the N-H proton of the sulfonamide group is also expected, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H (C6) | 7.8 - 8.0 | d |

| Aromatic-H (C4) | 7.6 - 7.8 | dd |

| Aromatic-H (C3) | 7.4 - 7.6 | d |

| N-H | 5.0 - 6.0 | br s |

| -CH2- (ethyl) | 3.1 - 3.3 | q |

Disclaimer: The predicted values are based on the analysis of similar compounds and established substituent effects.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and two signals for the N-ethyl group. The carbon atoms directly bonded to the bromine atoms (C2 and C5) are anticipated to have their chemical shifts significantly influenced by the halogen's electronegativity and will likely appear in the 120-130 ppm range. The carbon atom attached to the sulfonamide group (C1) is expected to be the most downfield of the aromatic carbons due to the strong electron-withdrawing nature of the -SO2NEtH group. The remaining aromatic carbons (C3, C4, C6) will have chemical shifts in the typical aromatic region. The two carbons of the N-ethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Ar-SO2) | 140 - 142 |

| C2 (Ar-Br) | 123 - 125 |

| C3 (Ar-H) | 133 - 135 |

| C4 (Ar-H) | 131 - 133 |

| C5 (Ar-Br) | 120 - 122 |

| C6 (Ar-H) | 130 - 132 |

| -CH2- (ethyl) | 38 - 40 |

Disclaimer: The predicted values are based on the analysis of similar compounds and established substituent effects.

To unequivocally confirm the structural assignments of both protons and carbons, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the coupling between the -CH2- and -CH3 protons of the ethyl group and the couplings between the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively assigning the carbon signals. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information for confirming the connectivity of the entire molecule, including the attachment of the sulfonamide group to the benzene ring and the ethyl group to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by the characteristic absorption bands of the sulfonamide and the substituted benzene ring. The sulfonamide group is expected to show two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide is anticipated to appear as a moderate to strong band in the region of 3200-3300 cm⁻¹. The C-N stretching vibration of the ethyl group attached to the nitrogen is also expected.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3300 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| S=O Asymmetric Stretch | 1330 - 1370 |

| S=O Symmetric Stretch | 1140 - 1180 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-S Stretch | 800 - 900 |

Disclaimer: The predicted values are based on the analysis of similar compounds and established group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from bonding (π) to anti-bonding (π*) orbitals. The benzene ring is the primary chromophore. The presence of the bromine atoms and the sulfonamide group as substituents on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. up.ac.za

The spectrum is anticipated to show two main absorption bands. The primary band (E-band), resulting from a π → π* transition, is expected to appear at a shorter wavelength, likely in the 210-240 nm range. The secondary band (B-band), which is symmetry-forbidden in benzene but becomes allowed with substitution, is expected at a longer wavelength, typically in the 260-290 nm region. up.ac.za The exact positions and intensities of these bands will be influenced by the electronic effects of the substituents and the solvent used for the analysis.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Band | Predicted λmax (nm) | Transition Type |

|---|---|---|

| Primary (E-band) | 210 - 240 | π → π* |

Disclaimer: The predicted values are based on the analysis of similar substituted benzene derivatives.

Electronic Transitions and Chromophoric Analysis of this compound

The electronic absorption characteristics of this compound are principally governed by the substituted benzene ring and the sulfonamide functional group, which act as the primary chromophores. The benzene ring itself possesses characteristic π → π* electronic transitions. However, the presence of two bromine atoms and an N-ethylbenzenesulfonamide group as substituents significantly modifies these transitions. These substituents cause a bathochromic shift, moving the absorption maxima to longer wavelengths. nih.govacs.org

The key electronic transitions anticipated for this molecule include the high-energy π → π* transitions (E-bands) of the substituted benzene ring, which are expected to appear above 200 nm. The B-band, another π → π* transition characteristic of the benzenoid system, is predicted to be in the 260–290 nm range. Additionally, weak n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms in the sulfonamide group may occur, though they are likely to be masked by the more intense π → π* absorptions. acs.orgsielc.com The polarity of the solvent used for analysis can also influence the precise wavelengths of these absorption bands. nih.gov

Predicted UV-Vis Absorption Data for this compound

| Transition Type | Associated Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* (E-bands) | Substituted Benzene Ring | ~210-230 |

| π → π* (B-band) | Substituted Benzene Ring | ~270-290 |

| n → π* | Sulfonamide Group (S=O) | Weak/Obscured |

Mass Spectrometry (MS)

Fragmentation Pathway Analysis

The mass spectrum of this compound is expected to exhibit a molecular ion peak with a distinctive isotopic pattern due to the presence of two bromine atoms. The fragmentation of aromatic sulfonamides in mass spectrometry typically follows well-defined pathways, which allows for the prediction of the fragmentation of the title compound. nih.govnih.govresearchgate.net

A prominent fragmentation route for aromatic sulfonamides involves the elimination of sulfur dioxide (SO2), a process that often occurs through a rearrangement in the gas phase. nih.govresearchgate.net Other expected fragmentation patterns include the cleavage of the S-N bond and the loss of the ethyl group from the nitrogen atom. Electron-withdrawing groups on the aromatic ring, such as the bromine atoms in this compound, can influence the fragmentation by affecting the strength of the aryl-sulfur bond. nih.gov

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment | m/z (relative to 79Br isotope) | Origin |

|---|---|---|

| [M]+• | 355 | Molecular ion |

| [M - CH3]+ | 340 | Loss of a methyl group |

| [M - C2H5]+ | 326 | Loss of an ethyl group |

| [M - SO2]+• | 291 | Loss of sulfur dioxide |

| [M - Br]+ | 276 | Loss of a bromine atom |

| [C6H4Br2]+• | 234 | Dibromophenyl cation |

X-ray Crystallography for Solid-State Structure Determination of Benzenesulfonamide (B165840) Derivatives

Conformation and Intermolecular Interactions in the Crystalline State

While a specific crystal structure for this compound has not been detailed, its solid-state characteristics can be inferred from studies on analogous benzenesulfonamide derivatives. nih.govresearchgate.net The conformation of the molecule in the crystalline state is dictated by the need to achieve a densely packed and stable arrangement. The geometry around the sulfur atom is anticipated to be tetrahedral.

Predicted Crystallographic Features of this compound

| Feature | Predicted Characteristic |

|---|---|

| Molecular Conformation | Tetrahedral geometry at the sulfur atom |

| Primary Intermolecular Interactions | Halogen-π interactions, π-π stacking |

| Secondary Intermolecular Interactions | Weak C-H···O hydrogen bonds, van der Waals forces |

Computational Chemistry and Theoretical Studies of 2,5 Dibromo N Ethylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Sulfonamide Systems

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying sulfonamide systems, providing reliable predictions of their molecular and electronic properties.

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2,5-dibromo-N-ethylbenzenesulfonamide, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Based on analyses of similar sulfonamide structures, the geometry around the sulfur atom is expected to be a distorted tetrahedron. The N-ethyl and the 2,5-dibromophenyl groups attached to the sulfonamide core will adopt specific orientations to minimize steric hindrance. The predicted bond lengths and angles are critical for understanding the molecule's stability and how it might interact with other molecules.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C Bond Length | ~1.77 Å |

| C-Br Bond Length | ~1.90 Å |

| O=S=O Bond Angle | ~120° |

Note: These are estimated values based on DFT calculations of analogous molecules and may vary in a specific study of the title compound.

With the optimized geometry, a detailed analysis of the molecule's electronic structure can be performed. This reveals how electrons are distributed and provides insights into the molecule's reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the dibrominated phenyl ring and the nitrogen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the sulfonyl group, suggesting it is the likely site for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher chemical reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

Note: These are estimated values and would be precisely determined by specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. In the MEP map of this compound, the electronegative oxygen atoms of the sulfonyl group would exhibit a region of high negative potential (typically colored red), indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the ethyl group and the phenyl ring would show positive potential (blue), highlighting them as sites for nucleophilic interaction.

Chemical Hardness (η) : This is a measure of the molecule's resistance to a change in its electron distribution. A higher value of chemical hardness, calculated from the HOMO-LUMO gap, indicates greater stability and lower reactivity.

Chemical Potential (μ) : This descriptor relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

For this compound, these descriptors would provide a quantitative framework for comparing its reactivity with other related sulfonamides.

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value Range |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 - 3.25 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -4.75 eV |

Note: These values are derived from the predicted HOMO and LUMO energies and are for illustrative purposes.

Spectroscopic Property Prediction via Computational Methods (e.g., Simulated FT-IR, UV-Vis, NMR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Density Functional Theory (DFT) is a particularly common and effective method for these predictions. rsc.org

Simulated FT-IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods, typically with a basis set such as 6-311++G(d,p). rsc.org These calculations yield a set of harmonic vibrational wavenumbers corresponding to the fundamental modes of vibration. The predicted wavenumbers are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental FT-IR spectra. rsc.org Key vibrational modes for this molecule would include the S=O symmetric and asymmetric stretching, N-S stretching, C-S stretching, C-Br stretching, and various aromatic C-H and C-C vibrations. The potential energy distribution (PED) analysis can be employed to assign the calculated vibrational frequencies to specific atomic motions within the molecule. rsc.org

Simulated UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). rsc.org By calculating the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals, the wavelength of maximum absorption (λmax) can be predicted. These calculations are typically performed for the molecule in different solvents to account for solvatochromic effects. rsc.org For this compound, the UV-Vis spectrum would be dominated by π → π* transitions within the brominated benzene (B151609) ring.

Simulated NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. rsc.org The calculations are performed on the optimized molecular geometry, and the resulting chemical shifts are reported relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

| Spectroscopic Data Type | Computational Method | Predicted Parameters |

| FT-IR | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational Frequencies (cm⁻¹), IR Intensities |

| UV-Vis | TD-DFT (e.g., B3LYP/6-311++G(d,p)) | Excitation Energies (eV), Wavelengths (nm), Oscillator Strengths |

| NMR | DFT/GIAO | ¹H and ¹³C Chemical Shifts (ppm) |

| This table illustrates the types of data generated from computational spectroscopic predictions. |

Quantum Chemical Modeling of this compound

Quantum chemical modeling provides a detailed picture of the electronic structure and reactivity of a molecule. Key properties that can be modeled for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom would be expected to be regions of negative potential, while the hydrogen atoms of the ethyl group and the aromatic ring would be areas of positive potential.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the electronic environment of each atom and the nature of the chemical bonds.

| Quantum Chemical Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity |

| Molecular Electrostatic Potential | Maps regions of electrophilicity and nucleophilicity |

| Mulliken Atomic Charges | Describes the charge distribution on each atom |

| This table summarizes key quantum chemical parameters and their significance. |

Reaction Mechanism Elucidation through Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or reactions where it acts as a catalyst, DFT calculations can be used to map the entire reaction pathway. nih.gov This involves:

Locating Transition States: Identifying the transition state structure, which is the highest energy point along the reaction coordinate.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Analyzing Reaction Intermediates: Identifying and characterizing any stable intermediates that may be formed during the reaction.

By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be determined. For instance, in the synthesis of heterocyclic compounds where a benzenesulfonamide (B165840) derivative might be used, computational studies can clarify the role of the sulfonamide group in the reaction sequence. nih.gov

Conformational Analysis and Energy Landscapes of Dibromo-N-ethylbenzenesulfonamide

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, including the C-S, S-N, and N-C bonds, which allow it to adopt various conformations.

Conformational analysis involves systematically rotating these bonds and calculating the potential energy of the resulting structures. This process generates a potential energy surface or landscape, which reveals the low-energy (stable) conformations and the energy barriers between them. The most stable conformer corresponds to the global minimum on this surface. These studies are crucial as the preferred conformation can influence how the molecule interacts with biological targets or packs in a crystal lattice. imperial.ac.uknih.gov For N-substituted sulfonamides, the orientation of the substituent on the nitrogen atom relative to the sulfonyl group is a key conformational feature. nih.gov

Synthetic Applications and Advanced Derivatization Strategies of 2,5 Dibromo N Ethylbenzenesulfonamide

2,5-Dibromo-N-ethylbenzenesulfonamide as a Building Block in Complex Molecule Synthesis

The presence of two bromine atoms on the aromatic ring of this compound, ortho and para to the sulfonamide group, offers multiple sites for synthetic elaboration. These bromine atoms can participate in a variety of coupling reactions, while the sulfonamide moiety can act as a directing group or be incorporated into a larger molecular framework. This dual reactivity makes it a valuable building block for the synthesis of complex organic molecules.

Scaffold Construction via Multi-component Reactions

While direct examples of this compound in multi-component reactions (MCRs) are not extensively documented, the broader class of sulfonamides has been successfully employed in such convergent synthetic strategies. MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.

For instance, three-component reactions involving sulfonamides, isocyanides, and dialkyl acetylenedicarboxylates have been reported to yield highly functionalized products. It is conceivable that this compound could be utilized in similar MCRs, where the sulfonamide nitrogen acts as a nucleophile. The resulting products would bear the dibrominated phenyl ring, offering a handle for further diversification through cross-coupling reactions.

A general scheme for a potential multi-component reaction involving a sulfonamide is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Potential for this compound |

| Sulfonamide | Isocyanide | Activated Alkyne | Highly functionalized acyclic or heterocyclic systems | The N-H bond of the sulfonamide could participate as a nucleophile, incorporating the dibromophenyl moiety into the final product. |

Annulation Reactions for Heterocyclic Scaffolds

The dibromo-substituted benzene (B151609) ring of this compound is an ideal substrate for annulation reactions, which involve the formation of a new ring fused to the existing aromatic scaffold. These reactions are pivotal in the synthesis of a wide variety of heterocyclic compounds, many of which are of medicinal and material importance.

Benzosultams, which are bicyclic sulfonamides, are an important class of heterocyclic compounds. The synthesis of these structures can often be achieved through intramolecular C-H amination or cyclization reactions of appropriately substituted benzenesulfonamides. While specific examples starting from this compound are not prevalent in the literature, related N-substituted benzenesulfonamides are known to undergo such transformations.

Transition metal catalysis, particularly with rhodium, has been effectively used for the synthesis of benzosultams from benzenesulfonamide (B165840) derivatives. These reactions often proceed via C-H activation, where the metal catalyst facilitates the formation of a new carbon-nitrogen bond, leading to the desired cyclic product. The presence of bromine atoms on the aromatic ring could influence the regioselectivity of such C-H activation/cyclization reactions.

The synthesis of pyrrole-containing structures is of great interest due to their prevalence in biologically active molecules. While a direct synthesis of pyrrole (B145914) derivatives from this compound is not explicitly detailed, the construction of pyrrole rings on brominated aromatic scaffolds is a known synthetic strategy. For example, the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method for forming the pyrrole ring.

Exploration of Optical and Electronic Properties of this compound Derivatives Remains a Nascent Field

For context, research in related areas, such as the study of other substituted benzenesulfonamides, often involves the following:

UV-Visible Spectroscopy: To determine the absorption characteristics of the compounds.

Fluorimetry: To measure the fluorescence emission spectra, quantum yields, and lifetimes.

Cyclic Voltammetry: To investigate the electrochemical properties and determine the HOMO and LUMO energy levels.

Computational Modeling (e.g., DFT): To theoretically predict the geometric and electronic structures, as well as the optical properties. researchgate.net

The derivatization of the this compound scaffold could theoretically be achieved through cross-coupling reactions at the bromine positions, allowing for the introduction of various functional groups. These modifications would be expected to tune the optical and electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups could shift the absorption and emission wavelengths and alter the bandgap of the resulting materials.

However, at present, there are no published studies that provide the specific data required to construct a detailed analysis or data tables for the derivatives of this compound as requested. The scientific community has yet to report on the synthesis of such derivatives and their subsequent characterization for optical and electronic applications.

Future Research Directions and Unexplored Avenues for 2,5 Dibromo N Ethylbenzenesulfonamide

Novel Catalytic Approaches for Selective Transformations

The bromine atoms on the aromatic ring of 2,5-dibromo-N-ethylbenzenesulfonamide are prime targets for catalytic transformations, offering pathways to novel derivatives. Future research could focus on leveraging modern catalytic systems to achieve highly selective functionalization at these positions.

Cross-Coupling Reactions: Palladium, nickel, and copper-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig) represent a significant, yet underexplored, avenue for this molecule. Research should aim to selectively substitute one or both bromine atoms. This would allow for the introduction of a wide array of functional groups, including alkyl, aryl, alkynyl, and amino moieties, thereby creating a library of novel compounds with diverse electronic and steric properties. A key challenge and research focus will be achieving regioselectivity between the C2 and C5 positions, which may be influenced by the directing effects of the N-ethylsulfonamide group.

C-H Activation: Another promising frontier is the direct C-H activation of the remaining C-H bonds on the benzene (B151609) ring. Catalytic systems, particularly those based on rhodium, iridium, and ruthenium, could enable the introduction of functional groups at positions ortho to the existing substituents, providing access to polysubstituted benzenesulfonamides that are difficult to synthesize through traditional methods.

Catalytic Applications of N-Halo Analogs: Inspired by related N-halo sulfonamides, future work could explore the synthesis and catalytic activity of an N-bromo or N-chloro derivative of this compound. Compounds like poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) have demonstrated effectiveness as catalysts in the synthesis of heterocyclic compounds like benzimidazoles and benzodiazepines. nih.gov Investigating the potential of a halogenated nitrogen center in this compound could unveil new catalytic capabilities for oxidation or halogenation reactions.

A summary of potential catalytic transformations is presented below.

| Reaction Type | Catalyst System (Example) | Potential Functionalization | Research Goal |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Introduction of aryl or vinyl groups | Selective mono- or di-arylation |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Amine Base | Introduction of alkynyl groups | Synthesis of rigid, linear structures |

| Buchwald-Hartwig Amination | Pd-based catalysts with specialized ligands | Formation of C-N bonds | Access to novel aniline (B41778) derivatives |

| C-H Functionalization | [RhCp*Cl₂]₂, AgSbF₆ | Direct introduction of alkyl or aryl groups | Regioselective functionalization of C-H bonds |

Advanced Spectroscopic and Computational Techniques for Deeper Insight

While standard characterization methods are routine, the application of advanced spectroscopic and computational techniques can provide a much deeper understanding of the structural, electronic, and conformational properties of this compound.

Solid-State and Advanced NMR Spectroscopy: Solid-state NMR (ssNMR) could elucidate the packing and intermolecular interactions within the crystal lattice. Advanced solution-state NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations, helping to define the preferred solution-state conformation of the N-ethyl group relative to the aromatic ring.

Rotational Spectroscopy: As a high-resolution gas-phase technique, rotational spectroscopy can unambiguously determine the precise molecular structure and conformational preferences of the molecule in an isolated environment. nih.gov This method, combined with quantum chemical calculations, can reveal subtle structural details, such as bond lengths and angles, and the rotational barrier of the ethyl group. nih.gov The presence of the ¹⁴N quadrupolar nucleus can provide additional hyperfine structural information, aiding in the definitive identification of conformers. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other ab initio methods are powerful tools for complementing experimental data. mkjc.innih.gov Future studies should employ these techniques to:

Predict Spectroscopic Properties: Calculate NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra to aid in the interpretation of experimental results. mkjc.inresearchgate.net

Analyze Electronic Structure: Perform Natural Bonding Orbital (NBO) analysis to understand charge distribution, hyperconjugative interactions, and the nature of the S-N and S-O bonds. mkjc.in

Map Molecular Electrostatic Potential (MEP): Visualize the charge distribution to identify electrophilic and nucleophilic sites, predicting reactivity and intermolecular interaction points. researchgate.net

Explore Reaction Mechanisms: Model the transition states and energy profiles of potential catalytic transformations to understand regioselectivity and optimize reaction conditions.

The combination of these advanced techniques will provide a comprehensive picture of the molecule's behavior from the gas phase to the solid state.

| Technique | Information Gained | Potential Insight for this compound |

| Rotational Spectroscopy | Precise gas-phase molecular geometry, conformational preferences | Unambiguous determination of the orientation of the N-ethylsulfonamide group relative to the dibrominated ring. nih.gov |

| Solid-State NMR | Crystal packing, intermolecular interactions, polymorphism | Understanding how molecules arrange in the solid state and identifying non-covalent interactions. |

| Density Functional Theory (DFT) | Electronic structure, bond analysis, reaction energetics | Predicting reactivity at bromine sites, understanding the electronic effect of substituents, and modeling spectroscopic data. mkjc.in |

| Molecular Docking | Binding interactions with biological macromolecules | Exploring potential interactions with protein active sites, particularly for derivatives. nih.gov |

Integration with Flow Chemistry and Sustainable Synthesis Practices

Modernizing the synthesis of this compound through the adoption of flow chemistry and green chemistry principles is a critical direction for future research. These approaches aim to improve efficiency, safety, and environmental impact.

Flow Synthesis: Continuous flow chemistry offers numerous advantages over traditional batch synthesis for sulfonamide production, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for automation and scalability. acs.orgacs.orgresearchgate.net A future research goal would be to develop a multi-step, fully automated flow synthesis for this compound and its derivatives. acs.org This could involve the sequential flow through different reactor modules for bromination, sulfonation, chlorination, and amination steps, minimizing manual handling and improving reproducibility. The use of meso-reactors can facilitate rapid and eco-friendly synthesis while minimizing waste. acs.org

Sustainable Synthesis: Beyond flow chemistry, other green chemistry principles should be explored. This includes:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like bio-based solvents or even water, where possible.

Catalytic Approaches: As mentioned, using catalytic rather than stoichiometric reagents for transformations reduces waste. For instance, developing catalytic methods for the initial sulfonation or subsequent functionalization steps would be a significant improvement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. For example, exploring direct oxidative coupling methods between thiols and amines could offer a more atom-economical route to the sulfonamide core. rsc.org

The integration of these practices will not only make the production of this compound more efficient and safer but also align its synthesis with modern standards of environmental responsibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.